Ac-Ala-OH

Description

Propriétés

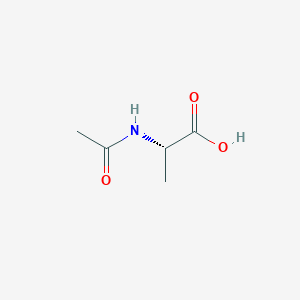

IUPAC Name |

(2S)-2-acetamidopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861704 |

Source

|

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-69-8, 110294-55-8 |

Source

|

| Record name | N-Acetyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudismase [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of N-Acetyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-alanine is a derivative of the endogenous amino acid L-alanine, characterized by the N-acetylation of its primary amine. While occurring naturally as a human metabolite, it has garnered significant interest in various scientific disciplines due to its involvement in metabolic pathways and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates its biological relevance, particularly its role in the metabolic pathway associated with Phenylketonuria (PKU), and presents this information through detailed diagrams and structured data for enhanced clarity and practical application in a research and development setting.

Chemical and Physical Properties

N-Acetyl-L-alanine is a white crystalline solid that is soluble in water. Its chemical structure consists of an L-alanine core with an acetyl group attached to the nitrogen atom. This modification alters its polarity and chemical reactivity compared to its parent amino acid.

Quantitative Data Summary

The key physicochemical properties of N-Acetyl-L-alanine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| CAS Number | 97-69-8 | [1][3] |

| Melting Point | 125 °C | [3] |

| Solubility in Water | Soluble | |

| Appearance | White crystalline solid | |

| pKa (Carboxylic Acid) | ~3.7 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Acetyl-L-alanine. Below is a summary of its characteristic nuclear magnetic resonance (NMR) data.

¹H NMR Spectroscopy

-

Solvent: D₂O

-

Chemical Shifts (δ) in ppm:

-

~1.4 (d, 3H, CH₃ of alanine)

-

~2.0 (s, 3H, CH₃ of acetyl group)

-

~4.3 (q, 1H, α-proton of alanine)

-

¹³C NMR Spectroscopy

-

Solvent: D₂O

-

Chemical Shifts (δ) in ppm:

-

~17.0 (CH₃ of alanine)

-

~22.5 (CH₃ of acetyl group)

-

~51.0 (α-carbon of alanine)

-

~174.0 (C=O of acetyl group)

-

~177.0 (C=O of carboxylic acid)

-

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Acetyl-L-alanine and the determination of its key physicochemical properties.

Synthesis of N-Acetyl-L-alanine

This protocol describes the synthesis of N-Acetyl-L-alanine from L-alanine and acetic anhydride (B1165640).

Materials:

-

L-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1 equivalent) in glacial acetic acid.

-

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Work-up: Slowly add deionized water to the reaction mixture to quench the excess acetic anhydride.

-

Crystallization: Cool the solution in an ice bath to induce crystallization of the N-Acetyl-L-alanine.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with a small amount of cold deionized water and then dry under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture.[4]

-

Characterization: Confirm the identity and purity of the synthesized N-Acetyl-L-alanine using techniques such as NMR spectroscopy and melting point determination.[5]

Caption: Workflow for the synthesis of N-Acetyl-L-alanine.

Determination of Melting Point

The melting point of N-Acetyl-L-alanine can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered N-Acetyl-L-alanine is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the sample melts is recorded as the melting point.

Determination of Aqueous Solubility

The shake-flask method can be used to determine the aqueous solubility of N-Acetyl-L-alanine.

Methodology:

-

Equilibration: An excess amount of N-Acetyl-L-alanine is added to a known volume of deionized water in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of N-Acetyl-L-alanine in the clear supernatant is determined using a suitable analytical method, such as HPLC or quantitative NMR.

Biological Role and Signaling Pathway

N-Acetyl-L-alanine is a metabolite that can be formed from L-alanine. Its presence is particularly noted in the metabolic disorder Phenylketonuria (PKU).[6][7]

N-Acetyl-L-alanine in Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[6][8] This enzyme is responsible for converting phenylalanine to tyrosine. In individuals with PKU, the accumulation of phenylalanine leads to the activation of alternative metabolic pathways. One such pathway involves the transamination of phenylalanine to phenylpyruvate. Concurrently, the excess of other amino acids, such as L-alanine, can lead to their N-acetylation. While the direct enzymatic pathway for N-acetylation of L-alanine in PKU is not fully elucidated, it is recognized as a metabolic byproduct in this condition.[7]

Caption: Metabolic fate of L-alanine in the context of Phenylketonuria.

Conclusion

N-Acetyl-L-alanine is a chemically stable and biologically relevant molecule. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in its study and application. A thorough understanding of its chemical properties, synthesis, and biological context is paramount for its effective utilization in drug development and metabolic research. The provided experimental methodologies offer practical starting points for laboratory work, while the summarized data and pathway diagrams serve as quick and accessible references.

References

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanine, N-acetyl- [webbook.nist.gov]

- 3. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 8. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to N-Acetyl-L-alanine (Ac-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-alanine (Ac-Ala-OH) is the N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various organisms, playing a role in amino acid metabolism. This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of Ac-Ala-OH. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known biological significance, particularly its role as a substrate for the enzyme aminoacylase (B1246476) 1.

Chemical Structure and Properties

N-acetyl-L-alanine is formally derived from L-alanine by the substitution of an acetyl group for one of the hydrogens on the amino group.[1]

-

IUPAC Name: (2S)-2-acetamidopropanoic acid[1]

-

Synonyms: Ac-Ala-OH, N-Acetylalanine, L-N-Acetylalanine[1][2]

-

CAS Number: 97-69-8[1]

Molecular Formula and Weight

The chemical formula and molecular weight of N-acetyl-L-alanine are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H9NO3[1] |

| Molecular Weight | 131.13 g/mol [3] |

| Exact Mass | 131.058243 g/mol |

Physicochemical Properties

Key physicochemical properties of N-acetyl-L-alanine are provided in the following table.

| Property | Value |

| Appearance | White to off-white powder or crystal |

| Melting Point | 125 °C[3] |

| Solubility | Soluble in water. Soluble in DMSO at 26 mg/mL (198.27 mM).[4] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of N-Acetyl-L-alanine

The following protocol describes the synthesis of N-acetyl-L-alanine from L-alanine and acetic anhydride (B1165640).

Materials:

-

L-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-alanine in glacial acetic acid. The molar ratio of L-alanine to acetic acid should be approximately 1:4 to 1:7.[5]

-

Heating: Gently heat the mixture to between 40°C and 70°C with continuous stirring until the L-alanine is completely dissolved.[5]

-

Acetylation: Slowly add acetic anhydride to the solution. A slight molar excess of acetic anhydride (1.0 to 1.4 equivalents relative to L-alanine) is recommended.[5] Maintain the reaction temperature between 40°C and 70°C.[5]

-

Reaction: Continue stirring the reaction mixture at the same temperature for 1 to 4 hours to ensure the reaction proceeds to completion.[5]

-

Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[5]

-

Crystallization: To the resulting residue, add deionized water (1 to 3 times the initial mass of L-alanine) and stir.[5] Cool the mixture in an ice bath to induce crystallization of the N-acetyl-L-alanine.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them under vacuum.

Characterization of N-Acetyl-L-alanine

The identity and purity of the synthesized N-acetyl-L-alanine can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, H₂O): δ 1.31-1.32 (d, 3H), 2.00 (s, 3H), 4.09-4.14 (m, 1H).[1]

-

¹³C NMR (125 MHz, H₂O): δ 20.06-20.10, 24.58-24.63, 53.60-53.70, 175.99, 182.93.[1]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of N-acetyl-L-alanine will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H stretch (Amide) | 3400 - 3200 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 |

| C=O stretch (Amide I) | ~1650 |

| N-H bend (Amide II) | ~1550 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of N-acetyl-L-alanine. The exact mass can be determined using high-resolution mass spectrometry.

Biological Significance

N-acetyl-L-alanine is a human and Saccharomyces cerevisiae metabolite.[1] Its primary biological role is within the metabolism of amino acids.

Metabolic Pathway of N-Acetyl-L-alanine

N-acetylated amino acids, including N-acetyl-L-alanine, are formed through the N-acetylation of amino acids. This process can be a detoxification mechanism for excess amino acids. The reverse reaction, the deacetylation of N-acetyl-L-alanine to yield L-alanine and acetate, is catalyzed by the enzyme aminoacylase 1 (ACY1).[6][7] This allows for the recycling of L-alanine for protein synthesis or other metabolic processes.[6]

Deficiency in aminoacylase 1 is a rare inborn error of metabolism that leads to an accumulation and increased urinary excretion of N-acetylated amino acids.[8]

Caption: Metabolic context of N-Acetyl-L-alanine (Ac-Ala-OH).

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and subsequent characterization of N-acetyl-L-alanine.

Caption: Experimental workflow for Ac-Ala-OH synthesis.

References

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]

- 4. selleckchem.com [selleckchem.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. ACY1 | Rupa Health [rupahealth.com]

- 7. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACY1 gene: MedlinePlus Genetics [medlineplus.gov]

Technical Guide: N-Acetyl-L-alanine (Ac-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-alanine (Ac-Ala-OH), a key acetylated amino acid. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

Core Physicochemical Data

N-Acetyl-L-alanine is a derivative of the amino acid L-alanine where the amino group is acetylated. This modification alters its chemical properties and biological activity.

| Property | Value | Citations |

| Molecular Formula | C₅H₉NO₃ | [1][2][3] |

| Molecular Weight | 131.13 g/mol | [1][3] |

| CAS Number | 97-69-8 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| IUPAC Name | (2S)-2-acetamidopropanoic acid | [1] |

| Synonyms | Ac-Ala-OH, N-Acetylalanine, L-N-Acetylalanine | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of N-acetylated alanine (B10760859) derivatives, which are foundational for research and development applications.

Synthesis of N-Acetyl-L-alanine Methylamide

This protocol describes a common method for the synthesis of an N-acetylated alanine derivative, N-acetyl-L-alanine methylamide, using a carbodiimide-mediated coupling reaction. This method is widely used for its efficiency in forming amide bonds while minimizing racemization.[1]

Materials:

-

N-Acetyl-L-alanine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Methylamine (B109427) hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and methanol (B129727) for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature until all solids have dissolved.[1]

-

Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in a minimal amount of DCM and add DIPEA (2.5 equivalents). Stir for 5 minutes.[1]

-

Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 8 hours.[1]

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to yield the pure N-acetyl-L-alanine methylamide.[1]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[1]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of N-acetylated amino acids using reverse-phase HPLC (RP-HPLC).

Apparatus and Reagents:

-

HPLC system with UV detector

-

C18 analytical column

-

N-Acetyl-L-alanine reference standard

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Methanol

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Standard Solution Preparation: Prepare a stock solution of the N-Acetyl-L-alanine reference standard in Mobile Phase A. From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Preparation:

-

For biological fluids, precipitate proteins by adding cold methanol, vortex, and centrifuge.

-

Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A and B

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10-20 µL

-

-

Quantification: The concentration of N-Acetyl-L-alanine in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

Signaling Pathways and Workflows

N-acetylation is a common post-translational modification that plays a significant role in regulating protein function, stability, and cellular signaling.[5][6]

General N-Acyl Amino Acid Signaling Pathway

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that can interact with various cellular targets to elicit a biological response.[7] The general pathway involves their biosynthesis, interaction with receptors, and subsequent degradation.

Caption: Generalized pathway of N-acyl amino acid biosynthesis, signaling, and degradation.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Ac-Ala-OH from a biological sample using HPLC.

Caption: Standard workflow for the quantitative analysis of Ac-Ala-OH by RP-HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 6. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

Synthesis of N-Acetyl-L-alanine from L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-Acetyl-L-alanine from its parent amino acid, L-alanine. N-Acetyl-L-alanine is a crucial molecule in various biochemical and pharmaceutical applications, serving as a key intermediate in peptide synthesis and as a derivative with modified physicochemical properties. This document details established chemical and enzymatic synthesis routes, presenting quantitative data, step-by-step experimental protocols, and visual workflows to facilitate understanding and replication.

Overview of Synthetic Approaches

The acetylation of the primary amine group of L-alanine is the core transformation in the synthesis of N-Acetyl-L-alanine. This can be achieved through several methods, with the most common being chemical acetylation using acylating agents like acetic anhydride (B1165640) or acetyl chloride, and enzymatic acetylation, which offers high specificity and milder reaction conditions. The choice of method often depends on the desired scale, purity requirements, and economic considerations.

Chemical Synthesis of N-Acetyl-L-alanine

Chemical N-acetylation of L-alanine is a robust and widely employed method. The two primary reagents used for this purpose are acetic anhydride and acetyl chloride.

Acetylation using Acetic Anhydride

Acetic anhydride is a commonly used and effective reagent for the N-acetylation of amino acids. The reaction is typically carried out in an aqueous medium or in glacial acetic acid. Acetic anhydride is generally preferred over acetyl chloride due to its less aggressive nature and the formation of the less corrosive byproduct, acetic acid.

Reaction Scheme:

Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acylating agent than acetic anhydride, which can lead to faster reaction times. However, its high reactivity and the liberation of corrosive hydrogen chloride (HCl) gas necessitate careful handling and reaction control.[1] The reaction is typically performed under basic conditions to neutralize the HCl produced.

Reaction Scheme:

Enzymatic Synthesis of N-Acetyl-L-alanine

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing N-Acetyl-L-alanine. This approach utilizes N-acetyltransferases, which catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the amino group of L-alanine.[2][3] This method is particularly advantageous for producing enantiomerically pure N-Acetyl-L-alanine under mild reaction conditions.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods for N-Acetyl-L-alanine.

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method | Enzymatic Method |

| Typical Yield | 78-98%[4][5] | High (Specific data for L-alanine is limited, but generally high for amines) | High (Substrate and enzyme dependent) |

| Purity | 98.7-99%[4] | High (Requires careful purification) | Very high (enantiomerically pure) |

| Reaction Time | 1-4 hours[5] | Generally faster than acetic anhydride | Varies (enzyme and substrate concentration dependent) |

| Key Reagents | L-alanine, Acetic Anhydride | L-alanine, Acetyl Chloride, Base | L-alanine, Acetyl-CoA, N-acetyltransferase |

| Byproducts | Acetic acid | Hydrogen chloride | Coenzyme A |

| Reaction Conditions | 40-70°C[5] | Room temperature or cooled | Typically 25-37°C, neutral pH |

Experimental Protocols

Protocol for N-Acetylation of L-alanine with Acetic Anhydride in Acetic Acid

This protocol is adapted from a general method for the N-acetylation of amino acids.[5]

Materials:

-

L-alanine

-

Glacial acetic acid

-

Acetic anhydride

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, mix L-alanine and glacial acetic acid in a molar ratio of 1:5.

-

Heat the mixture to 50-60°C with stirring for 1-2 hours to ensure dissolution.

-

Over a period of 1-2 hours, slowly add 1.2 molar equivalents of acetic anhydride to the reaction mixture.

-

Maintain the temperature at 50-60°C and continue stirring for an additional 2 hours after the addition is complete.

-

Remove the acetic acid by distillation under reduced pressure.

-

To the resulting residue, add deionized water (approximately 2 times the initial mass of L-alanine) and stir to induce crystallization.

-

Cool the mixture in an ice bath to complete the crystallization process.

-

Collect the crystalline N-Acetyl-L-alanine by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Protocol for N-Acetylation of L-alanine with Acetyl Chloride in Aqueous Basic Medium

This protocol is based on a general method for the acetylation of amines in an aqueous environment.[1]

Materials:

-

L-alanine

-

Sodium bicarbonate (NaHCO₃)

-

Acetyl chloride

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve L-alanine in a sufficient amount of deionized water containing 2.5 molar equivalents of sodium bicarbonate.

-

Cool the solution to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add 1.1 molar equivalents of acetyl chloride dropwise to the cooled solution, ensuring the temperature remains below 10°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

-

Carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the product.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the N-Acetyl-L-alanine by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol for Enzymatic Synthesis of N-Acetyl-L-alanine

This protocol outlines a general procedure for the enzymatic synthesis of N-Acetyl-L-alanine.

Materials:

-

L-alanine

-

Acetyl-coenzyme A (Acetyl-CoA)

-

N-acetyltransferase (e.g., from E. coli)[2]

-

Phosphate (B84403) buffer (pH 7.5)

-

Centrifugal filters for enzyme removal

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of L-alanine and Acetyl-CoA in phosphate buffer (pH 7.5).

-

Initiate the reaction by adding a purified N-acetyltransferase enzyme.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the formation of N-Acetyl-L-alanine.

-

Once the reaction has reached completion or equilibrium, terminate the reaction by removing the enzyme using a centrifugal filter.

-

The resulting solution containing N-Acetyl-L-alanine can be further purified by chromatography if necessary, followed by lyophilization to obtain the solid product.

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis of N-Acetyl-L-alanine.

Caption: Workflow for Chemical Synthesis of N-Acetyl-L-alanine.

Caption: Workflow for Enzymatic Synthesis of N-Acetyl-L-alanine.

References

- 1. ias.ac.in [ias.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Ribosomal-protein-alanine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 5. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

The Biological Role of N-Acetyl-L-alanine (Ac-Ala-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid L-alanine, increasingly recognized for its diverse roles in biological systems.[1] This technical guide provides a comprehensive overview of the core functions of Ac-Ala-OH, with a focus on its involvement in metabolic regulation, its implications in disease states such as aminoacylase (B1246476) 1 deficiency and uremia, and its emerging role as an immunomodulatory molecule. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and therapeutic development.

Core Biological Functions and Metabolic Significance

N-Acetyl-L-alanine is a human and microbial metabolite, playing a role in protein metabolism and cellular homeostasis.[1] Its synthesis and degradation are tightly regulated by specific enzymes, and its concentration in biological fluids can serve as a biomarker for certain physiological and pathological conditions.

Metabolic Pathway of Ac-Ala-OH

The metabolism of Ac-Ala-OH involves two primary enzymatic steps: synthesis via N-acetylation and degradation through deacetylation.

-

Synthesis: Ac-Ala-OH is formed through the action of ribosomal-protein-alanine N-acetyltransferase (EC 2.3.1.128) . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal alanine (B10760859) residue of proteins.[2][3] N-acetylated amino acids like Ac-Ala-OH can then be released from these proteins during proteolysis by N-acylpeptide hydrolases.[2]

-

Degradation: The primary enzyme responsible for the breakdown of Ac-Ala-OH is aminoacylase 1 (ACY1) . This cytosolic, zinc-binding enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of N-acetylated L-amino acids, yielding L-alanine and acetate.[2] This process is crucial for the recycling of amino acids.

Ac-Ala-OH in Disease States

Alterations in the metabolic pathway of Ac-Ala-OH are associated with specific human diseases, highlighting its clinical relevance.

Aminoacylase 1 (ACY1) Deficiency

Aminoacylase 1 deficiency is a rare, autosomal recessive inborn error of metabolism caused by mutations in the ACY1 gene.[4] The resulting deficiency in the ACY1 enzyme leads to the accumulation and subsequent urinary excretion of various N-acetylated amino acids, including Ac-Ala-OH.[5]

Clinical presentation is highly variable, ranging from asymptomatic individuals to patients with severe neurological symptoms such as psychomotor delay, seizures, and hypotonia.[4] The diagnosis is typically made through urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, which reveals elevated levels of N-acetylated amino acids.[5]

| Analyte | Reference Value (Urine) |

| N-Acetyl-L-alanine | ≤10.00 mmol/mol creatinine |

| N-acetylglycine | ≤15.00 mmol/mol creatinine |

| N-acetylglutamic acid | ≤20.00 mmol/mol creatinine |

| N-acetylmethionine | ≤5.00 mmol/mol creatinine |

Table 1: Reference values for N-acetylated amino acids in urine for the diagnosis of Aminoacylase-1 Deficiency.

Uremic Toxin in Chronic Kidney Disease

Immunomodulatory Functions of Ac-Ala-OH

Recent research has uncovered a novel role for Ac-Ala-OH in the regulation of the immune system, particularly in the context of infectious diseases and autoimmune disorders.

Inhibition of Natural Killer (NK) Cell Function

A study investigating the metabolic landscape of HIV infection found that plasma levels of Ac-Ala-OH were significantly elevated in HIV-positive individuals.[8][9] This study demonstrated that Ac-Ala-OH inhibits the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) by natural killer (NK) cells in response to Mycobacterium tuberculosis (Mtb) infection.[8][9] The proposed mechanism involves the downregulation of redox-sensitive transcription factors such as NF-κB and AP-1.[8] It is also hypothesized that Ac-Ala-OH may compete with L-alanine for cellular uptake, thereby impacting T-cell activation, which is dependent on extracellular alanine.[4][8]

Association with Guillain-Barré Syndrome

A Mendelian randomization study has suggested a potential causal link between genetically predicted levels of Ac-Ala-OH and Guillain-Barré syndrome (GBS). The study proposed that Ac-Ala-OH may mediate the effects of certain immune cell traits on GBS risk, further implicating it in autoimmune pathology.

Experimental Protocols

This section provides detailed methodologies for the quantification of Ac-Ala-OH in biological samples and for assessing the activity of related enzymes.

Quantification of Ac-Ala-OH in Urine by GC-MS

This protocol is adapted from established methods for the analysis of N-acetylated amino acids in urine.[5]

-

Sample Preparation:

-

To 100 µL of urine, add an internal standard.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and centrifuge at 15,000 x g for 10 minutes.

-

Collect the supernatant and dry completely under a stream of nitrogen gas.

-

-

Derivatization:

-

Perform a two-step derivatization:

-

First, methoximation using methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

-

Second, silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) to increase volatility.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Employ a temperature gradient for optimal separation.

-

Perform mass spectrometry in selected ion monitoring (SIM) mode for quantification of characteristic ions of derivatized Ac-Ala-OH.

-

N-Acetyltransferase Activity Assay (Fluorometric)

This protocol is a general method for measuring N-acetyltransferase activity and can be adapted for alanine-containing substrates.[5][10]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of Acetyl-CoA and an alanine-containing peptide substrate.

-

Prepare a fluorescent probe that reacts with the product Coenzyme A (e.g., ThioGlo4).

-

-

Assay Procedure:

-

In a 96-well microplate, combine the reaction buffer, the N-acetyltransferase enzyme source (e.g., cell lysate), the fluorescent probe, and Acetyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the alanine-containing peptide substrate.

-

Measure the increase in fluorescence intensity kinetically over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Measurement of IFN-γ Production by NK Cells

This protocol outlines the steps to assess the effect of Ac-Ala-OH on IFN-γ secretion by NK cells.[11]

-

Cell Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and purify NK cells.

-

Culture the NK cells in a suitable medium, optionally with cytokines such as IL-12 and IL-18 to stimulate IFN-γ production.

-

-

Treatment with Ac-Ala-OH:

-

Treat the cultured NK cells with varying concentrations of Ac-Ala-OH. Include a vehicle control (e.g., medium alone).

-

Incubate for a specified period (e.g., 18-24 hours).

-

-

Quantification of IFN-γ:

-

Collect the cell culture supernatants.

-

Measure the concentration of IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Alternatively, intracellular IFN-γ can be measured by flow cytometry after treating the cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture.

-

Conclusion and Future Directions

N-Acetyl-L-alanine is a multifaceted metabolite with significant implications in human health and disease. Its role as a biomarker for Aminoacylase 1 deficiency is well-established, and its classification as a uremic toxin underscores its importance in nephrology. The recent discovery of its immunomodulatory functions opens up new avenues for research into the interplay between metabolism and immunity, and for the development of novel therapeutic strategies for infectious and autoimmune diseases.

Future research should focus on obtaining more precise quantitative data on Ac-Ala-OH levels in various disease states, elucidating the detailed molecular mechanisms of its immunomodulatory effects, and determining the kinetic parameters of the enzymes involved in its metabolism. Such studies will be crucial for fully understanding the biological significance of Ac-Ala-OH and for harnessing this knowledge for clinical applications.

References

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 3. Ribosomal-protein-alanine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acid metabolism in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-alanine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Metabolism, and Biological Significance of an Endogenous N-Acylated Amino Acid

Abstract

N-Acetyl-L-alanine (NAAL) is an endogenous N-acetylated derivative of the nonessential amino acid L-alanine. While L-alanine is one of the 20 proteinogenic amino acids readily synthesized by the human body, N-Acetyl-L-alanine represents a modified form with distinct biochemical properties and physiological roles. This technical guide provides a comprehensive overview of N-Acetyl-L-alanine, including its physicochemical properties, metabolic pathways, detailed experimental protocols for its synthesis and analysis, and its emerging biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this metabolite.

Introduction

N-Acetyl-L-alanine is formally classified as an N-acyl-L-alpha-amino acid[1]. It is not a nonessential amino acid in the traditional sense but rather a metabolic product of L-alanine. The acetylation of amino acids is a widespread and highly conserved biological process, with an estimated 85% of all human proteins being acetylated at their N-terminus[1]. These modifications can protect proteins from degradation and modulate their function[1]. N-Acetyl-L-alanine is formed either through the direct action of N-acetyltransferases or via the breakdown of N-acetylated proteins[1]. As an endogenous metabolite, it has been identified in various organisms, including humans, and is detected in biofluids such as urine[1]. Its presence and concentration are linked to certain metabolic states and diseases, making it a molecule of growing interest in biomedical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-L-alanine is essential for its study and application in research and development. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of N-Acetyl-L-alanine

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamidopropanoic acid | [1] |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| CAS Number | 97-69-8 | [2] |

| Melting Point | 125 °C | [2] |

| Physical State | Solid, white to off-white powder | |

| Water Solubility | Data not readily available | |

| pKa (Carboxylic Acid) | ~3.7 | |

| Predicted logP | -0.9 |

Metabolism and Biological Role

The metabolism of N-Acetyl-L-alanine is intrinsically linked to the broader processes of protein synthesis, modification, and degradation.

Biosynthesis and Degradation

N-Acetyl-L-alanine is synthesized and degraded through several enzymatic pathways.

-

Biosynthesis:

-

N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of proteins and peptides. N-Acetyl-L-alanine can be generated when the N-terminal amino acid is alanine[1].

-

Reverse action of Aminoacylase (B1246476) I (ACY1): Under certain conditions, ACY1 can catalyze the synthesis of N-acetylated amino acids from an amino acid and a carboxylate[1].

-

-

Degradation:

-

Aminoacylase I (ACY1): This enzyme is a key hydrolase that specifically acts on N-acyl-L-amino acids, breaking them down into a free L-amino acid (L-alanine) and a carboxylate (acetate)[1]. This is the primary pathway for the catabolism of N-Acetyl-L-alanine.

-

N-acylpeptide hydrolases: These enzymes can release N-acetylated amino acids from peptides that are products of proteolytic degradation[1].

-

Biological Significance

While research is ongoing, several biological roles and associations for N-Acetyl-L-alanine have been identified:

-

Metabolic Byproduct: It is considered a product of protein metabolism and turnover[1].

-

Aminoacylase I Deficiency: In individuals with this rare genetic disorder, the inability to hydrolyze N-acetylated amino acids leads to their accumulation and excretion in the urine. This can be associated with neurological symptoms, convulsions, and hearing loss[1].

-

Uremic Toxin: N-Acetyl-L-alanine is classified as a uremic toxin, a molecule that accumulates in the body due to kidney failure and can contribute to the pathophysiology of uremia[1].

-

Immune System Modulation: Recent studies suggest a potential role in the immune system. Genetically predicted levels of N-Acetyl-L-alanine have been found to mediate the association between certain T-cell markers and Guillain-Barré syndrome[3][4]. It has also been shown to inhibit the glycolytic activity of Natural Killer (NK) cells in the context of Mycobacterium tuberculosis infection[4].

Metabolic Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-Acetyl-L-alanine.

Laboratory Synthesis of N-Acetyl-L-alanine

This protocol describes the synthesis of N-Acetyl-L-alanine from L-alanine using acetic anhydride (B1165640).

-

Materials:

-

L-alanine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Deionized Water

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Heating mantle with temperature control

-

Büchner funnel and filter flask

-

-

Procedure:

-

In a round-bottom flask, dissolve L-alanine in glacial acetic acid with stirring. Gentle warming may be required to achieve complete dissolution.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the product under vacuum to a constant weight.

-

-

Expected Yield: 75-85%

-

Purity: >98% after recrystallization

Quantitative Analysis by HPLC

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of N-Acetyl-L-alanine in biological samples.

-

Materials and Equipment:

-

HPLC system with UV detector, gradient pump, and autosampler

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

N-Acetyl-L-alanine reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Methanol (B129727) (for protein precipitation)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Standard Curve Preparation:

-

Prepare a 1 mg/mL stock solution of N-Acetyl-L-alanine in Mobile Phase A.

-

Perform serial dilutions to create working standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (from plasma or serum):

-

To 100 µL of sample, add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 210 nm

-

Gradient:

-

0-5 min: 5% B

-

5-15 min: Linear gradient to 50% B

-

15-20 min: 50% B

-

20-22 min: Linear gradient to 5% B

-

22-30 min: 5% B (re-equilibration)

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of N-Acetyl-L-alanine in the samples by interpolating their peak areas from the calibration curve.

-

-

Signaling Pathways

While direct evidence for N-Acetyl-L-alanine modulating specific signaling pathways is still emerging, the parent amino acid, L-alanine, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][6]. L-alanine metabolism can alter the AMP/ATP ratio, leading to AMPK activation[5][6]. Given that N-Acetyl-L-alanine is readily converted to L-alanine, it is plausible that it could indirectly influence AMPK signaling. Further research is required to elucidate the direct effects of N-Acetyl-L-alanine on this and other pathways, such as mTOR or MAPK signaling, which are known to be influenced by nutrient availability and cellular stress.

Conclusion

N-Acetyl-L-alanine is an important endogenous metabolite that provides a window into the dynamics of protein metabolism and cellular acetylation processes. While not a classical nonessential amino acid, its metabolic relationship with L-alanine is clear. Its accumulation in certain disease states, such as aminoacylase I deficiency and chronic kidney disease, underscores its clinical relevance. Furthermore, emerging evidence of its role in immunomodulation suggests new avenues for research and potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and accurately quantify N-Acetyl-L-alanine, facilitating further investigation into its biological functions and its potential as a biomarker or therapeutic target.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 2. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]

- 3. Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]

- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

An In-depth Technical Guide on the Role of N-acetyl-L-alanine (Ac-Ala-OH) in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Terminal Modification

In the realm of peptide science and therapeutic development, the modification of peptide termini is a critical strategy to enhance their pharmacological properties. The N-terminus of a peptide, with its free primary amine, is a primary site for enzymatic degradation by aminopeptidases, which can significantly limit the in vivo half-life and therapeutic efficacy of peptide-based drugs. N-terminal acetylation, the introduction of an acetyl group, is a widely employed and effective method to cap this reactive site. This modification mimics a natural post-translational modification and can profoundly influence a peptide's stability, conformation, and biological activity.[1]

N-acetyl-L-alanine (Ac-Ala-OH) is a key building block utilized for this purpose in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the role and application of Ac-Ala-OH in peptide synthesis, detailing experimental protocols, presenting quantitative data, and illustrating key concepts through diagrams.

The Core Role of Ac-Ala-OH in Peptide Synthesis

The primary function of Ac-Ala-OH is to serve as a capping agent for the N-terminus of a synthetic peptide. This seemingly simple modification has several profound implications for the resulting peptide:

-

Enhanced Proteolytic Stability: The acetylation of the N-terminal amine effectively blocks its recognition by exopeptidases, particularly aminopeptidases, which are ubiquitous in biological systems.[1] This steric hindrance prevents the enzymatic cleavage of the N-terminal amino acid, thereby significantly increasing the peptide's resistance to degradation and extending its circulatory half-life.[1][2]

-

Neutralization of N-Terminal Charge: At physiological pH, the N-terminal amine is typically protonated, carrying a positive charge. The introduction of an acetyl group via Ac-Ala-OH neutralizes this charge. This alteration in the overall charge of the peptide can influence its solubility, membrane permeability, and interaction with biological targets.

-

Mimicry of Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. The use of Ac-Ala-OH in synthetic peptides can therefore result in molecules that more closely mimic the structure of native proteins, which can be advantageous for their biological function and immunogenicity profile.

-

Influence on Conformation and Bioactivity: The N-terminal cap can influence the overall conformation of the peptide. This can have a direct impact on its binding affinity to receptors or enzymes. While in some cases, the removal of the N-terminal charge may reduce binding affinity if electrostatic interactions are critical, in other instances, the increased stability and altered conformation can lead to enhanced biological activity.[3]

Quantitative Data on the Impact of N-Terminal Acetylation

The decision to acetylate a peptide is often driven by the desired improvement in its stability and pharmacokinetic profile. The following tables summarize key quantitative data that underscores the benefits of N-terminal acetylation.

Table 1: Enhanced Stability of N-Terminally Acetylated Peptides in Human Plasma/Serum

| Peptide Sequence | Modification | Half-life in Human Serum/Plasma | Fold Increase in Half-life |

| Lfc (antimicrobial peptide) | Non-acetylated | 0.5 hours | - |

| Ac-Lfc | N-terminally acetylated | 1.5 hours | 3 |

| Calcitermin | Non-acetylated | 18 ± 3 min | - |

| Ac-Calcitermin (L1) | N-terminally acetylated | 135 min (predicted) | ~7.5 |

Data compiled from multiple sources demonstrating the significant increase in peptide stability upon N-terminal acetylation.[4][5][6]

Table 2: Purity of Synthesized N-Acetylated Peptides

| Peptide Sequence | Synthesis Method | Purity |

| Ac-RRWQWR-NH2 | Automated Microwave SPPS | 72% |

| Non-acetylated RRWQWR-NH2 | Automated Microwave SPPS | 78% |

| Ac-Ala-Gly-NH2 | Manual SPPS | >95% |

| Ac-Ala-Phe-NH2 | Manual SPPS | >95% |

This table provides examples of the high purity achievable for N-terminally acetylated peptides synthesized via solid-phase methods.[4][7]

Table 3: Mass Spectrometry Data for N-Acetylated Peptides

| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) |

| Ac-Ala-Gly-NH2 | 201.20 | 201.21 |

| Ac-Ala-Phe-NH2 | 277.31 | 277.32 |

Mass spectrometry is a critical tool for confirming the successful synthesis and acetylation of the target peptide.[7] The observed mass should closely match the theoretical mass, accounting for the addition of the acetyl group (42.04 Da).

Experimental Protocols

The following section provides detailed methodologies for the incorporation of Ac-Ala-OH in solid-phase peptide synthesis using the Fmoc/tBu strategy.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of an N-terminally acetylated peptide using Ac-Ala-OH follows the standard SPPS cycle, with the acetylation step performed after the final amino acid has been coupled and its Fmoc protecting group has been removed.

Detailed Protocol for N-Terminal Acetylation with Ac-Ala-OH

This protocol outlines the manual synthesis steps for the N-terminal acetylation of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-acetyl-L-alanine (Ac-Ala-OH) (3 equivalents)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Following the final Fmoc deprotection of the last amino acid in the sequence, thoroughly wash the peptide-resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation of Ac-Ala-OH: In a separate vessel, dissolve Ac-Ala-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated Ac-Ala-OH solution to the washed peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (the beads remain colorless or yellow) indicates that the free amines have been successfully acetylated.

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and finally methanol (3 times) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Proceed with the standard protocol for cleaving the acetylated peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cocktail).

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and characterize the final product by mass spectrometry to confirm its identity and purity.[7]

Mechanism of Protection and Impact on Peptide Properties

The strategic use of Ac-Ala-OH directly counteracts the primary mechanism of enzymatic degradation in vivo and influences other key peptide characteristics.

Protection from Enzymatic Degradation

Aminopeptidases are exopeptidases that sequentially cleave amino acids from the N-terminus of peptides. The free N-terminal amine is a crucial recognition site for these enzymes. N-terminal acetylation with Ac-Ala-OH blocks this recognition site, rendering the peptide resistant to aminopeptidase (B13392206) activity.

Logical Relationships: The Multifaceted Impact of N-Terminal Acetylation

The introduction of an acetyl group at the N-terminus initiates a cascade of changes in the physicochemical properties of the peptide, which in turn affect its biological performance.

Conclusion

N-acetyl-L-alanine is an indispensable tool in modern peptide synthesis, providing a straightforward and effective method for N-terminal acetylation. The strategic use of Ac-Ala-OH as a capping agent significantly enhances the proteolytic stability of synthetic peptides, a critical factor for the development of peptide-based therapeutics. The resulting modifications to the peptide's physicochemical properties, including charge neutralization and conformational changes, can be leveraged to fine-tune its biological activity and pharmacokinetic profile. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement N-terminal acetylation using Ac-Ala-OH in their peptide synthesis workflows, ultimately contributing to the development of more robust and efficacious peptide candidates.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 3. The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetylated Amino Acids in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated amino acids (NAAAs) are a class of metabolites formed by the addition of an acetyl group, typically from acetyl-CoA, to the amino group of an amino acid. This modification significantly alters the physicochemical properties of the parent amino acid, impacting its function and metabolic fate. Once considered mere detoxification products, NAAAs are now recognized as crucial players in a variety of physiological and pathological processes, including neurotransmission, myelin synthesis, energy homeostasis, and the regulation of metabolic pathways like the urea (B33335) cycle. Their presence and concentration can serve as important biomarkers for neuronal health and various metabolic disorders. This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted roles of key NAAAs, alongside detailed methodologies for their analysis.

Biosynthesis and Degradation

The metabolism of NAAAs is characterized by a balance between synthesis, catalyzed by N-acetyltransferases (NATs), and degradation, mediated by hydrolases.

Biosynthesis: The primary route for NAAA formation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of an amino acid. This reaction is catalyzed by a diverse family of N-acetyltransferase enzymes. While N-terminal acetylation of proteins is a well-known phenomenon, the direct acetylation of free amino acids is also a significant metabolic pathway. For instance, the enzyme N-acetyltransferase-8-like (NAT8L) is responsible for synthesizing N-acetylaspartate (NAA) in neuronal mitochondria[1]. Similarly, N-acetylglutamate synthase (NAGS), a mitochondrial enzyme primarily found in the liver and small intestine, catalyzes the formation of N-acetylglutamate (NAG) from glutamate (B1630785) and acetyl-CoA.

Degradation: The breakdown of NAAAs occurs through hydrolysis, which removes the acetyl group, regenerating the original amino acid and acetate (B1210297). A key example is the catabolism of NAA by the enzyme aspartoacylase (ASPA). This process predominantly occurs in oligodendrocytes, which take up NAA released by neurons[1][2]. The acetate produced is a crucial precursor for fatty acid and myelin synthesis in these glial cells[2]. The hydrolysis of other NAAAs is carried out by various aminoacylases.

Key N-Acetylated Amino Acids and Their Functions

N-Acetylaspartate (NAA)

NAA is one of the most abundant amino acids in the central nervous system (CNS), with concentrations reaching 10 mM or higher. It is synthesized primarily in neuronal mitochondria and is widely used as a non-invasive marker for neuronal health and viability via magnetic resonance spectroscopy (MRS).

Metabolic Roles:

-

Axon-Oligodendrocyte Coupling: NAA represents a critical metabolic link between neurons and oligodendrocytes. Synthesized in neurons, NAA is transported to oligodendrocytes, where it is hydrolyzed by aspartoacylase. The resulting acetate is a primary source for the synthesis of lipids and myelin, essential for axonal insulation[1][2].

-

Energy Metabolism: In neuronal mitochondria, NAA can contribute to energy production from glutamate.

-

Osmoregulation: Due to its high concentration, NAA acts as a neuronal osmolyte, playing a role in maintaining fluid balance within the brain.

-

Precursor for NAAG: NAA is the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain.

Clinical Significance:

-

Canavan Disease: This fatal leukodystrophy is an autosomal recessive disorder caused by mutations in the gene for aspartoacylase. The resulting deficiency in NAA degradation leads to its accumulation, causing severe developmental issues and spongiform degeneration of the brain's white matter.

-

Neurodegeneration: Decreased levels of NAA are a hallmark of neuronal loss or dysfunction and are observed in a wide range of CNS disorders, including multiple sclerosis, Alzheimer's disease, and ischemic injury[1][2].

N-Acetylglutamate (NAG)

NAG is a crucial metabolic regulator primarily located in the mitochondrial matrix of liver cells. Its role differs significantly between prokaryotes and higher vertebrates.

Metabolic Roles:

-

Urea Cycle Activation: In ureotelic vertebrates, NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. The synthesis of NAG by NAGS is, in turn, enhanced by arginine, signaling an excess of amino acids that requires nitrogen disposal through the urea cycle.

-

Arginine Synthesis: In prokaryotes and lower eukaryotes, NAG is the first intermediate in the biosynthesis of arginine from glutamate. In these organisms, NAGS is feedback-inhibited by arginine.

Clinical Significance:

-

NAGS Deficiency: An inherited deficiency of NAGS is an autosomal recessive disorder that leads to the inability to activate CPSI. This results in severe hyperammonemia, as the urea cycle cannot function properly to detoxify ammonia. The condition is clinically similar to CPSI deficiency.

Quantitative Data

The concentrations of NAAAs can vary significantly depending on the specific metabolite, tissue, and physiological state. NAA, in particular, is maintained at high levels in the brain.

| N-Acetylated Amino Acid | Tissue/Compartment | Species | Concentration / Value | Reference(s) |

| N-Acetylaspartate (NAA) | Brain (Global Average) | Human | 10.63 mM | [3] |

| N-Acetylaspartate (NAA) | Brain (Gray Matter) | Human | 14.3 ± 1.1 mM | [4] |

| N-Acetylaspartate (NAA) | Brain (White Matter) | Human | 9.5 ± 1.0 mM | [4] |

| N-Acetylaspartate (NAA) | Cerebellar Granule Neurons | Rat | ~12 nmol/mg protein | [5][6] |

| N-Acetylglutamate (NAG) | Liver | Human | 6.8 to 59.7 nmol/g wet wt. | [7] |

Analytical Methodologies

The accurate quantification of NAAAs in complex biological matrices is essential for both research and clinical diagnostics. The primary analytical techniques rely on chromatography coupled with mass spectrometry.

Experimental Protocol: NAAA Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing NAAAs due to its high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation from Plasma/Serum):

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) or methanol.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the mixture on ice for 20 minutes to allow for complete precipitation.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the NAAAs and other small molecules.

-

The supernatant can be injected directly for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., the initial mobile phase).

2. Chromatographic Conditions (Example using HILIC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining these polar compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease it to elute the polar NAAAs.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for NAAAs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the NAAA) and a specific product ion (a characteristic fragment generated after collision-induced dissociation).

-

Data Analysis: The concentration of each NAAA is determined by comparing the peak area from the sample to a standard curve generated from authentic standards of known concentrations.

Experimental Protocol: N-Acetyltransferase Activity Assay

This in vitro assay measures the activity of a specific N-acetyltransferase enzyme by quantifying the amount of NAAA product formed.

1. Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction buffer optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add the amino acid substrate (e.g., L-aspartate) to a final concentration of 1-10 mM.

-

Add a purified source of the N-acetyltransferase enzyme (e.g., a protein lysate or purified recombinant enzyme).

-

Pre-incubate the mixture at the optimal temperature (typically 37°C) for 5 minutes.

2. Reaction Initiation and Termination:

-

Initiate the reaction by adding acetyl-CoA to a final concentration of 0.1-1 mM.

-